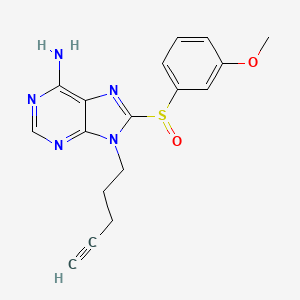
8-(3-Methoxybenzene-1-sulfinyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((3-Methoxyphenyl)sulfinyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a sulfinyl group, and a purine base.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-Methoxyphenyl)sulfinyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the purine base, the introduction of the methoxyphenyl group, and the addition of the sulfinyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-((3-Methoxyphenyl)sulfinyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group would yield a sulfone derivative, while substitution of the methoxy group could yield a variety of functionalized compounds.
Scientific Research Applications
8-((3-Methoxyphenyl)sulfinyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving purine derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-((3-Methoxyphenyl)sulfinyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
8-((3-Methoxyphenyl)sulfonyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
8-((3-Methoxyphenyl)thio)-9-(pent-4-yn-1-yl)-9H-purin-6-amine: Similar structure but with a thioether group instead of a sulfinyl group.
Uniqueness
The uniqueness of 8-((3-Methoxyphenyl)sulfinyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
827302-60-3 |
|---|---|
Molecular Formula |
C17H17N5O2S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
8-(3-methoxyphenyl)sulfinyl-9-pent-4-ynylpurin-6-amine |
InChI |
InChI=1S/C17H17N5O2S/c1-3-4-5-9-22-16-14(15(18)19-11-20-16)21-17(22)25(23)13-8-6-7-12(10-13)24-2/h1,6-8,10-11H,4-5,9H2,2H3,(H2,18,19,20) |
InChI Key |
IFLJZWIYZHTUMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)C2=NC3=C(N=CN=C3N2CCCC#C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


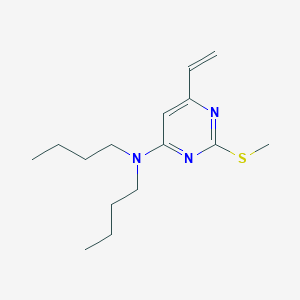

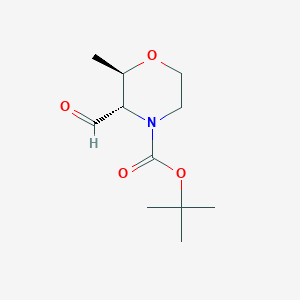
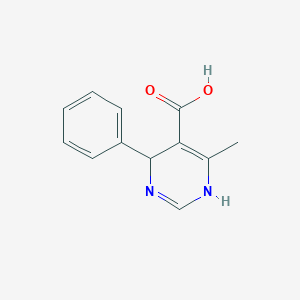

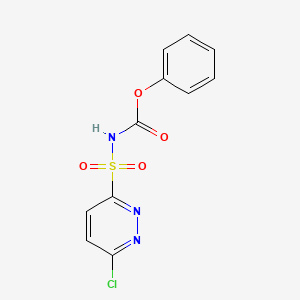

![N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide](/img/structure/B12927698.png)




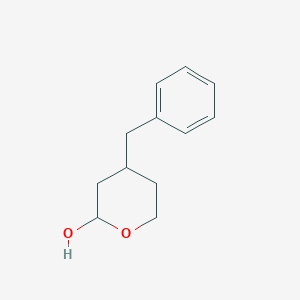
![2-[(3,3-Dichloroprop-2-en-1-yl)sulfanyl]-6-methylpyrimidin-4(1H)-one](/img/structure/B12927737.png)
